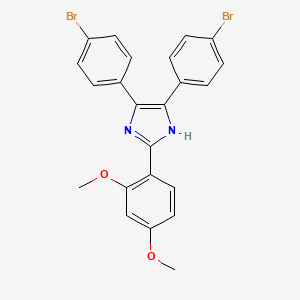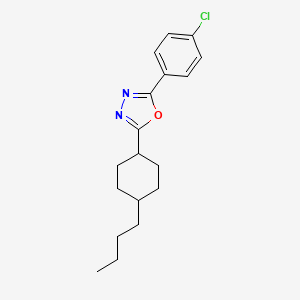![molecular formula C23H21ClO5 B5228783 cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)
cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of Cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that Cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of genes involved in cancer cell proliferation. Additionally, this compound has been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate in lab experiments is its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs. However, the limitations of this compound include its low solubility in water and its relatively high cost.
Future Directions
There are several future directions for the research on Cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate. These include:
1. Further investigation of the mechanism of action of this compound to better understand its biological effects.
2. Development of new derivatives of Cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate with improved solubility and potency.
3. Evaluation of the potential of this compound as a photosensitizer in photodynamic therapy for cancer treatment.
4. Investigation of the potential of this compound as a scaffold for the development of new materials with unique properties.
In conclusion, Cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new derivatives with improved properties.
Synthesis Methods
Cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate can be synthesized using various methods, including the reaction of 4-chlorophenacyl bromide with cyclohexyl acetate in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization.
Scientific Research Applications
Cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
cyclohexyl 2-[2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClO5/c24-16-12-10-15(11-13-16)22-23(21(26)18-8-4-5-9-19(18)29-22)27-14-20(25)28-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOIPCMPBHXZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl 2-((2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol](/img/structure/B5228706.png)
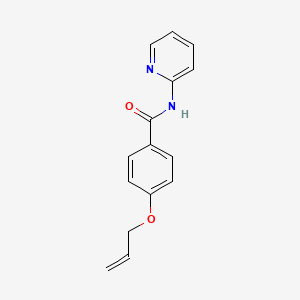
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5228720.png)
![5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5228727.png)
![2,4-dichloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5228739.png)

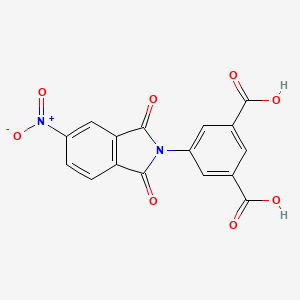
![2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5228766.png)

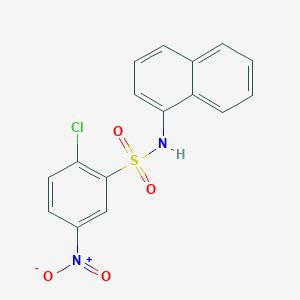

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228795.png)
